Tris(2-chloroethyl)(methyl)silane

Description

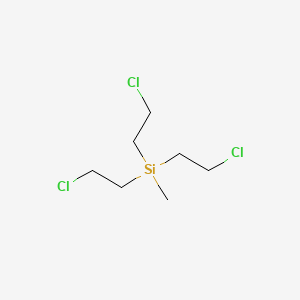

It features a central silicon atom bonded to one methyl group and three 2-chloroethyl groups. While direct data on this compound is absent in the provided evidence, its properties and reactivity can be inferred from structurally analogous silanes and chloroethyl-containing compounds. Organosilicons of this class are typically used in organic synthesis, polymer chemistry, or as intermediates for functional materials .

Properties

CAS No. |

51664-57-4 |

|---|---|

Molecular Formula |

C7H15Cl3Si |

Molecular Weight |

233.6 g/mol |

IUPAC Name |

tris(2-chloroethyl)-methylsilane |

InChI |

InChI=1S/C7H15Cl3Si/c1-11(5-2-8,6-3-9)7-4-10/h2-7H2,1H3 |

InChI Key |

YWCDQCDOPDOKHV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](CCCl)(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2-chloroethyl)(methyl)silane can be synthesized through the reaction of methyltrichlorosilane with 2-chloroethanol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tris(2-chloroethyl)(methyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.

Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

Oxidation: It can be oxidized to form silanols or siloxanes under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

Hydrolysis Conditions: Acidic or basic conditions facilitate hydrolysis.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as tris(2-aminoethyl)(methyl)silane or tris(2-hydroxyethyl)(methyl)silane are formed.

Hydrolysis Products: Silanols and hydrochloric acid.

Oxidation Products: Silanols and siloxanes.

Scientific Research Applications

Tris(2-chloroethyl)(methyl)silane is an organosilicon compound with the molecular formula and a molecular weight of approximately 217.59 g/mol. It possesses a unique structure featuring three 2-chloroethyl groups and one methyl group attached to a silicon atom. The presence of chlorine atoms in its structure makes it reactive and suitable for various applications.

Applications

This compound has applications across various fields:

- Materials Science: It is used as a precursor for synthesizing silicon-containing polymers and modifying surfaces.

- Chemical Synthesis: It functions as a reagent in chemical reactions, particularly in creating new organosilicon compounds.

Scientific Research Applications

- Organic Synthesis: this compound introduces silicon into organic molecules, facilitating the formation of siloxane bonds and enabling the development of silicon-based materials. This is crucial for creating silicone polymers and other organosilicon compounds.

- Surface Modification: In materials science, this compound modifies surfaces, enhancing properties like hydrophobicity and chemical resistance. It is valuable in coatings and sealants.

Data Table: Comparison with Other Organosilicon Compounds

This compound is unique because it combines chlorinated ethyl groups and a methyl group, giving it distinct reactivity and properties compared to other silanes. This makes it effective in applications requiring specific surface modifications or chemical transformations.

Case Studies

Surface Modification: A study demonstrated the effectiveness of this compound in modifying the surface of glass substrates to enhance their hydrophobic properties. The treated surfaces exhibited significantly lower water contact angles compared to untreated surfaces, indicating improved water repellency.

Mechanism of Action

The mechanism of action of tris(2-chloroethyl)(methyl)silane involves the reactivity of the silicon atom with various nucleophiles and electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new silicon-carbon or silicon-oxygen bonds. This reactivity is exploited in various synthetic and industrial applications .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Compounds

*Inferred data due to lack of direct studies.

Table 2: Hazard Profiles

| Compound | Key Hazards | Environmental Persistence |

|---|---|---|

| TCEP | Carcinogenicity, aquatic toxicity | High (resists hydrolysis) |

| HN3 | Vesicant, mutagenic | Moderate |

| This compound* | Potential hydrolysis to chloroethanol | Likely moderate |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Tris(2-chloroethyl)(methyl)silane, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution of methylchlorosilane derivatives with 2-chloroethanol under controlled anhydrous conditions. Optimizing stoichiometry (e.g., molar ratios of silane to chloroethyl groups) and using catalysts like triethylamine can reduce side reactions (e.g., hydrolysis or oligomerization). Purity is verified via gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm the absence of unreacted starting materials .

Q. What analytical techniques are most reliable for structural characterization of this compound?

- Methodology : High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) are critical for confirming molecular weight and functional groups (e.g., Si–C and C–Cl bonds). Nuclear magnetic resonance (NMR) (¹H, ¹³C, and ²⁹Si) resolves stereochemistry and branching. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .

Q. How should researchers safely handle this compound given its potential hazards?

- Methodology : Use inert-atmosphere gloveboxes to prevent hydrolysis, which may release toxic chloroethyl derivatives. Personal protective equipment (PPE) and fume hoods are mandatory. Stability studies under varying temperatures (e.g., 4°C vs. ambient) can inform storage protocols. Regulatory guidelines for nitrogen mustard analogs (e.g., HN3 derivatives) provide a safety framework .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the reactivity of this compound in organometallic catalysis?

- Methodology : Conduct kinetic studies in solvents like THF, DMF, or dichloromethane at temperatures ranging from −78°C to 80°C. Monitor reaction progress via in situ Raman spectroscopy to track Si–Cl bond cleavage and intermediate formation. Compare turnover frequencies (TOF) to identify optimal conditions for catalytic cycles .

Q. What strategies mitigate discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

- Methodology : Replicate experiments using standardized methods (e.g., OECD Harmonized Templates) and validate purity via elemental analysis. For solubility, use shake-flask methods with HPLC quantification. Discrepancies may arise from trace moisture or impurities; rigorous drying protocols and Karl Fischer titration can resolve these .

Q. How can computational modeling predict the environmental persistence and toxicity of this compound?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and ecotoxicity. Molecular dynamics simulations (e.g., using Gaussian software) can predict hydrolysis pathways and byproducts. Cross-validate with experimental data from EPA risk evaluations on structurally related compounds like TCEP .

Q. What experimental designs address challenges in detecting trace degradation products of this compound in environmental matrices?

- Methodology : Use solid-phase microextraction (SPME) coupled with GC-MS to isolate and identify low-concentration byproducts (e.g., chloroethyl alcohols or siloxanes). Isotope dilution assays with ¹³C-labeled analogs improve quantification accuracy in complex matrices like soil or wastewater .

Data Contradiction and Validation

Q. How should researchers resolve conflicting data on the thermal stability of this compound?

- Methodology : Perform thermogravimetric analysis (TGA) under controlled heating rates (e.g., 5°C/min) and compare with differential scanning calorimetry (DSC) to detect exothermic decomposition events. Conflicting literature values may stem from differences in sample preparation (e.g., anhydrous vs. hydrated forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.